(2Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile
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Overview
Description
The compound you mentioned belongs to a class of organic compounds known as nitriles. Nitriles are compounds containing a cyano functional group (-C≡N). They are derived from carboxylic acids by replacing the -COOH group with a -CN group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, UV–visible, 1H NMR, and HRMS . Single-crystal X-ray diffraction is also a common technique used to elucidate the molecular structure .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For nitriles, they can undergo various reactions, including hydrolysis, reduction, and Grignard reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These properties include solubility, melting point, boiling point, and more .Scientific Research Applications
Photocatalytic Degradation
Photocatalyzed Transformation on Zinc Oxide : A study by Sehili, Boule, and Lemaire (1991) explored the irradiation of aqueous solutions containing 2,4-dichlorophenol in the presence of ZnO, leading to the formation of several products, including chlorohydroquinone and 3,5-dichlorocatechol. This research highlighted the potential of ZnO as a photocatalyst in environmental applications (Sehili, Boule, & Lemaire, 1991).
BiFeO3-g-C3N4-WO3 Z-Scheme Heterojunction : Ali et al. (2020) synthesized a BiFeO3-g-C3N4-WO3 photocatalyst for hydrogen generation and 2,4-dichlorophenol degradation under visible light. This study provided insights into efficient visible-light photocatalysis, relevant for environmental remediation (Ali et al., 2020).
Photocatalytic Oxidation by CdS : Tang and Huang (1995) investigated the photocatalytic oxidation of 2,4-dichlorophenol by CdS in different pH conditions. They proposed that the oxidation by positive holes is favored at lower pH, while hydroxyl radicals dominate at higher pH, providing a comprehensive understanding of the photocatalytic degradation process (Tang & Huang, 1995).
Environmental Impact and Remediation
Degradation in Wastewater by Plasma and TiO2 : Li et al. (2015) studied the degradation of 2,4-dichlorophenol in wastewater using a dielectric barrier discharge reactor coupled with TiO2 photocatalysis. This research is significant for understanding the combined use of plasma and photocatalysis in wastewater treatment (Li et al., 2015).
Removal from Contaminated Soil : Zhou et al. (2014) focused on the removal of 2,4-dichlorophenol from contaminated soil using an amino carboxylic acid-enhanced zero-valent iron/Air Fenton-like system. This study contributes to the field of soil remediation and environmental protection (Zhou et al., 2014).
Fungal Degradation : Nakagawa et al. (2006) explored the degradation pathways and kinetics of 2,4-dichlorophenol by a soil fungus, Mortierella sp. This research provides insights into biological degradation processes and their potential application in bioremediation (Nakagawa et al., 2006).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(Z)-2-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-1-2-8(9(11)3-7)6(4-12)5-13/h1-3,5,13H/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYKWIXMUMUGGD-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=C/O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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